molecular formula C29H34ClN5 B15110707 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

Cat. No.: B15110707
M. Wt: 488.1 g/mol
InChI Key: POWLKGZIEJENKL-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the tert-butyl, chlorophenyl, and piperazinyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction parameters and can reduce the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group that exhibit similar chemical properties.

    Piperazine derivatives: Molecules containing the piperazine moiety, which is known for its biological activity.

Uniqueness

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H34ClN5

Molecular Weight

488.1 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H34ClN5/c1-20-6-7-23(21(2)16-20)19-33-12-14-34(15-13-33)27-17-26(29(3,4)5)32-28-25(18-31-35(27)28)22-8-10-24(30)11-9-22/h6-11,16-18H,12-15,19H2,1-5H3

InChI Key

POWLKGZIEJENKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C(C)(C)C)C

Origin of Product

United States

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